molecular formula C13H9ClO3 B14666456 4-Chlorophenyl 4-hydroxybenzoate CAS No. 50687-75-7

4-Chlorophenyl 4-hydroxybenzoate

Cat. No.: B14666456
CAS No.: 50687-75-7
M. Wt: 248.66 g/mol
InChI Key: BXXPTNJQVHYLIK-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and 4-chlorophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-chlorophenol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-hydroxybenzoic acid and 4-chlorophenol.

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Hydrolysis: 4-Hydroxybenzoic acid and 4-chlorophenol.

    Substitution: Depending on the nucleophile, various substituted phenyl 4-hydroxybenzoates can be formed.

Scientific Research Applications

4-Chlorophenyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 4-hydroxybenzoate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved may include the inhibition of metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: A precursor to 4-chlorophenyl 4-hydroxybenzoate, known for its use in the production of parabens.

    4-Chlorophenol: Another precursor, used in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to its combined structural features of both 4-hydroxybenzoic acid and 4-chlorophenol. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

50687-75-7

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

(4-chlorophenyl) 4-hydroxybenzoate

InChI

InChI=1S/C13H9ClO3/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8,15H

InChI Key

BXXPTNJQVHYLIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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